sodium (benzotriazol-1-yl)acetate chemical structure and molecular weight
sodium (benzotriazol-1-yl)acetate chemical structure and molecular weight
[1]
Executive Summary
Sodium (benzotriazol-1-yl)acetate is the sodium salt form of (benzotriazol-1-yl)acetic acid (CAS 4144-64-3).[1] While frequently conflated with "Sodium Benzotriazole" (a common corrosion inhibitor), this compound represents a distinct structural entity featuring an acetate moiety attached to the triazole ring.
This guide delineates the physicochemical properties, synthesis pathways, and critical applications of Sodium (benzotriazol-1-yl)acetate, specifically focusing on its role as a synthetic auxin analog in agrochemistry and a peptidomimetic scaffold in pharmaceutical development.
Chemical Identity & Structural Analysis[1][2][3][4]
Structural Distinction
It is imperative to distinguish this compound from Sodium Benzotriazole (CAS 15217-42-2).[1] The target compound contains an acetic acid backbone linked to the N1-position of the benzotriazole ring, imparting unique solubility and steric properties.[1]
| Property | Data | Notes |
| IUPAC Name | Sodium 2-(1H-benzotriazol-1-yl)acetate | N1-isomer is the thermodynamic product.[1] |
| Molecular Formula | C₈H₆N₃O₂Na | |
| Molecular Weight | 199.14 g/mol | Calculated from Parent Acid (177.[1]16) - H (1.[1]01) + Na (22.99).[1] |
| Parent Acid CAS | 4144-64-3 | (Benzotriazol-1-yl)acetic acid.[1][2][3][4] |
| Solubility | High (Water), Low (Non-polar organic solvents) | Salt formation drastically increases aqueous solubility compared to the parent acid.[1] |
| Appearance | White to off-white crystalline powder | Hygroscopic nature requires desiccated storage.[1] |
Molecular Geometry
The benzotriazole moiety is planar.[1] The acetate tail at N1 introduces a flexible linker, allowing the carboxylate group to interact with biological targets (e.g., auxin binding proteins or enzyme active sites).[1]
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N1 vs. N2 Isomerism: Alkylation of benzotriazole typically yields a mixture of N1- and N2-isomers.[1] The N1-isomer (chiral center absent, but chemically distinct environment) is generally the major product due to electronic stabilization, though separation protocols are often required during the precursor synthesis.[1]
Synthesis Protocol: From Precursor to Salt
Expert Insight: Direct purchase of the sodium salt is often difficult due to low commercial availability compared to the acid.[1] The standard laboratory protocol involves synthesizing the acid followed by stoichiometric neutralization.[1]
Reaction Pathway Visualization
Figure 1: Synthetic pathway for the generation of Sodium (benzotriazol-1-yl)acetate.
Detailed Methodology
Step 1: Synthesis of Parent Acid (N-Alkylation)
-
Reagents: Dissolve 1H-benzotriazole (1.0 eq) in 4M NaOH (aq).
-
Addition: Add chloroacetic acid (1.0 eq) slowly to the solution.
-
Reaction: Reflux the mixture for 2–4 hours. The reaction is driven by the nucleophilic attack of the benzotriazole nitrogen on the
-carbon of the chloroacetic acid.[1] -
Isolation: Cool the solution and acidify with HCl to pH 2.0. The (benzotriazol-1-yl)acetic acid will precipitate as a white solid.[1]
-
Purification: Recrystallize from water/ethanol to remove unreacted benzotriazole and the minor N2-isomer.
Step 2: Conversion to Sodium Salt
-
Stoichiometry: Suspend the purified acid (1.0 eq) in a minimum volume of HPLC-grade water.
-
Titration: Add 1.0 M NaOH dropwise while monitoring pH. Stop exactly at pH 7.4–8.0 to ensure complete deprotonation without excess alkalinity.[1]
-
Drying: The salt is thermally sensitive.[1] Remove water via lyophilization (freeze-drying) rather than rotary evaporation to obtain a fluffy, highly soluble powder.[1]
Applications & Mechanism of Action
Agrochemical: Synthetic Auxin Analog
Research indicates that benzotriazole derivatives possess auxin-like activity, mimicking indole-3-acetic acid (IAA).[1]
-
Mechanism: The benzotriazole ring mimics the indole ring of IAA, while the acetate side chain provides the necessary carboxylate for receptor binding.[1]
-
Utility: The sodium salt form is critical for hydroponic applications and foliar sprays where aqueous solubility is non-negotiable.[1] It is used to study root elongation and phytoremediation pathways.[1]
Pharmaceutical: Peptidomimetics & Linkers
In drug discovery, the (benzotriazol-1-yl)acetate motif serves as a bioisostere for tryptophan or phenylalanine derivatives.[1]
-
Linker Chemistry: The carboxylate group allows for facile coupling to amines (forming amides) using standard EDC/NHS coupling chemistries.[1]
-
Anticonvulsant Activity: Hydrazide derivatives of this scaffold have shown efficacy in inhibiting voltage-dependent sodium channels.[1]
Corrosion Inhibition (Specialized)
While less common than the parent benzotriazole, the acetate derivative forms stable coordination complexes with Copper (Cu) and Zinc (Zn).[1] The carboxylate group provides an additional anchoring point to the metal oxide surface, potentially improving film stability in acidic media.[1]
Quality Control & Characterization
To ensure the integrity of the synthesized salt, the following analytical validations are required:
| Method | Expected Result | Purpose |
| 1H NMR (D₂O) | Singlet at ~5.3 ppm (CH₂); Multiplets at 7.4–8.0 ppm (Aromatic) | Confirms structure and absence of organic solvents.[1] |
| pH (1% aq) | 7.0 – 8.5 | Confirms correct stoichiometry of sodium salt formation.[1] |
| HPLC | Single peak, retention time distinct from parent acid | Purity assessment (>98% required for biological assays).[1] |
| Elemental Analysis | Na content ~11.5% | Verifies salt formation vs. free acid.[1] |
References
-
PubChem. (2025).[1][2][5] 1H-Benzotriazol-1-ylacetic acid.[1][2][3][4][6] National Library of Medicine.[1][5] Retrieved from [Link]
-
LeFevre, G. H., et al. (2015).[1] Rapid Phytotransformation of Benzotriazole Generates Synthetic Tryptophan and Auxin Analogs in Arabidopsis. Environmental Science & Technology.[1] Retrieved from [Link][7]
-
Jamkhandi, C. M., & Disouza, J. I. (2012).[1][8][9] Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] Acetic Acid Derivatives. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Pochaiah, B., et al. (2013).[1][10] Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. Asian Journal of Research in Chemistry. Retrieved from [Link]
Sources
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- 4. chemimpex.com [chemimpex.com]
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